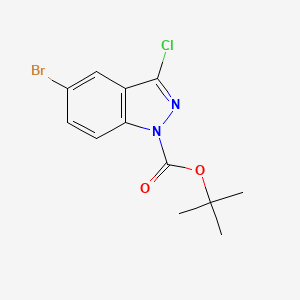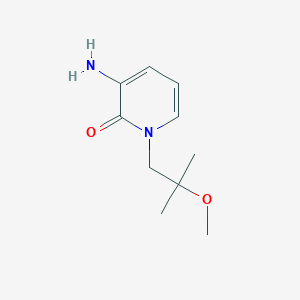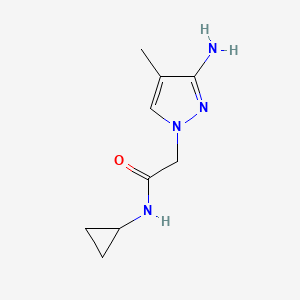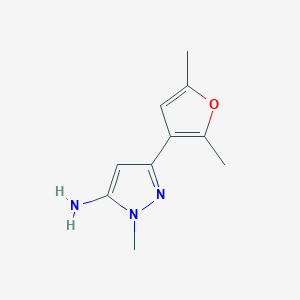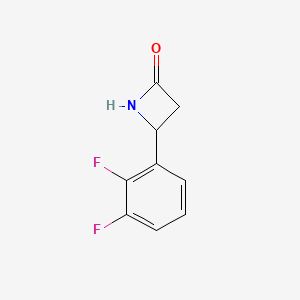![molecular formula C13H12N2O2 B13080708 Methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate](/img/structure/B13080708.png)
Methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic organic chemistry. This compound is part of the pyrazoloquinoline family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a fused pyrazole and quinoline ring system, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate typically involves the reaction of pyrazole derivatives with quinoline precursors under specific conditions. One common method includes the regioselective iodination of pyrazolo[1,5-a]quinoline derivatives followed by carbonylation catalyzed with palladium complexes under pressure in methanol solution . The resulting intermediate is then transformed into the desired carboxylate ester through alkaline hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups at specific positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.
Major Products Formed: The major products formed from these reactions include substituted pyrazoloquinoline derivatives, which can exhibit enhanced biological activity and improved pharmacokinetic properties .
Scientific Research Applications
Methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex heterocyclic compounds and as a building block for combinatorial chemistry.
Biology: The compound is used in the study of enzyme inhibition, receptor binding, and signal transduction pathways.
Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: The compound is utilized in the development of new materials, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
- Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylate
- Dihydropyrazolo[1,5-a]pyrimidine derivatives
- Pyrazolo[5,4-h]quinazolines
Comparison: Methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate stands out due to its unique fused ring system, which imparts distinct electronic and steric properties. This uniqueness contributes to its diverse reactivity and potential for therapeutic applications. Compared to similar compounds, it offers a broader range of chemical transformations and biological activities, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-17-13(16)11-8-10-7-6-9-4-2-3-5-12(9)15(10)14-11/h2-5,8H,6-7H2,1H3 |
InChI Key |
YKTSGDNDISNXTN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN2C(=C1)CCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


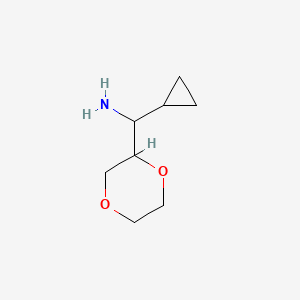
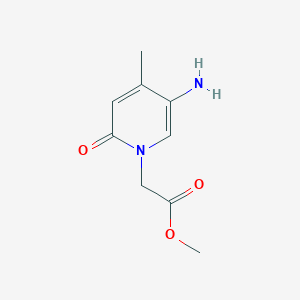
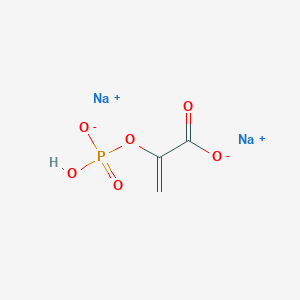
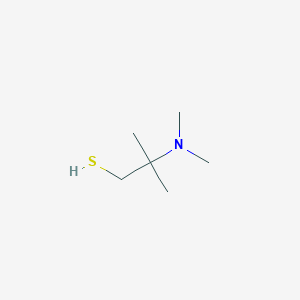
![tert-Butyl7-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13080659.png)
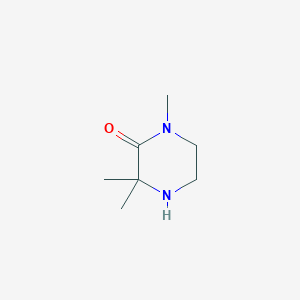
![1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13080666.png)
